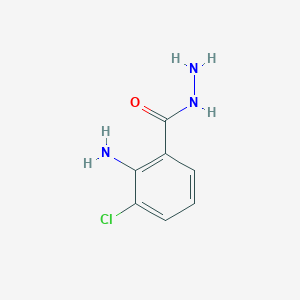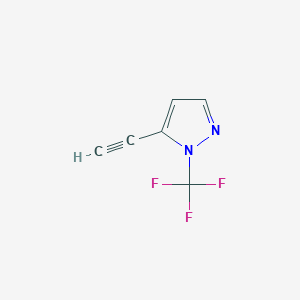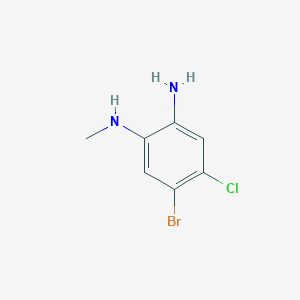![molecular formula C10H19BO3 B6603673 rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol CAS No. 2287240-96-2](/img/structure/B6603673.png)
rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol, or Rac-DMC, is a novel boron-based compound that has been extensively studied for its potential applications in scientific research and laboratory experiments. Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications.
Wirkmechanismus
Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications. Rac-DMC works by binding to and modifying the activity of enzymes and other molecules. The two mirror-image forms of Rac-DMC have different affinities for different enzymes and molecules, which allows Rac-DMC to be used to study the stereoselectivity and stereospecificity of reactions.
Biochemical and Physiological Effects
Rac-DMC has been studied for its potential biochemical and physiological effects. Rac-DMC has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). Rac-DMC has also been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. Additionally, Rac-DMC has been found to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-DMC has several advantages for use in laboratory experiments. Rac-DMC is a chiral molecule with two distinct forms, which allows it to be used to study the stereoselectivity and stereospecificity of reactions. Additionally, Rac-DMC is a potent inhibitor of several enzymes and cancer cell lines, which makes it an attractive tool for studying the effects of enzyme inhibition and cancer cell growth.
However, there are some limitations to using Rac-DMC in laboratory experiments. Rac-DMC is relatively expensive and difficult to synthesize, which can make it difficult to obtain in large quantities. Additionally, Rac-DMC is a potent inhibitor of enzymes and cancer cell lines, which means it can produce unintended effects if used in high concentrations.
Zukünftige Richtungen
Rac-DMC has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on developing new synthesis methods for Rac-DMC to make it more cost-effective and accessible. Additionally, further research could focus on exploring the potential therapeutic applications of Rac-DMC, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent. Finally, further research could focus on exploring the potential applications of Rac-DMC in other areas, such as its potential use as a chiral ligand for asymmetric catalysis.
Synthesemethoden
Rac-DMC is synthesized using a method known as the Mitsunobu reaction. This reaction involves the formation of a boron-based enolate from an alcohol using a boron-based reagent, such as trimethylborate. This enolate is then reacted with an aldehyde or ketone to form a cyclopropylmethylboronic ester. This ester is then reacted with a chiral alcohol to form the desired chiral boron-based compound, Rac-DMC.
Wissenschaftliche Forschungsanwendungen
Rac-DMC has been extensively studied for its potential applications in scientific research. Rac-DMC can be used to study the stereoselectivity of reactions, as it has two mirror-image forms with distinct properties. Rac-DMC can also be used to study the stereospecificity of enzymes, as it has two distinct forms that can be used to measure the efficacy of enzymes in recognizing and binding to different forms of the same molecule. Additionally, Rac-DMC can be used as a chiral ligand for asymmetric catalysis, as it can be used to control the selectivity of catalysts in a range of reactions.
Eigenschaften
IUPAC Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNDTVRXDFFEA-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)


![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
